Cas no 2171269-76-2 (3-bromo-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)

3-Bromo-5-((1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido)benzoic acid is a specialized synthetic intermediate primarily used in peptide and organic synthesis. Its key structural features include a bromo-substituted benzoic acid moiety and an Fmoc-protected cyclobutylamine group, offering selective reactivity for further functionalization. The compound’s rigid cyclobutane backbone enhances conformational control, while the Fmoc group provides orthogonal protection for amine-directed coupling strategies. The bromo substituent allows for cross-coupling reactions, expanding its utility in constructing complex architectures. This reagent is particularly valuable in medicinal chemistry and materials science for designing peptidomimetics or constrained scaffolds. Its high purity and well-defined stereochemistry ensure reproducibility in advanced synthetic applications.
3-bromo-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid structure
2171269-76-2 structure
Product name:3-bromo-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
CAS No:2171269-76-2
MF:C27H23BrN2O5
MW:535.385926485062
CID:5908373
PubChem ID:165581935

3-bromo-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
    • EN300-1532321
    • EN300-1531997
    • 2171936-43-7
    • 3-bromo-5-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
    • 2171269-76-2
    • 3-bromo-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
    • 2171211-27-9
    • 3-bromo-5-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
    • EN300-1532854
    • Inchi: 1S/C27H23BrN2O5/c28-17-9-16(26(32)33)12-19(13-17)29-25(31)15-10-18(11-15)30-27(34)35-14-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-9,12-13,15,18,24H,10-11,14H2,(H,29,31)(H,30,34)(H,32,33)
    • InChI Key: TZTCAUYLIBTPML-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)O)C=C(C=1)NC(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 534.07903g/mol
  • Monoisotopic Mass: 534.07903g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 780
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.7

3-bromo-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1532854-0.1g
3-bromo-5-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2171269-76-2
0.1g
$2963.0 2023-07-10
Enamine
EN300-1532854-0.25g
3-bromo-5-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2171269-76-2
0.25g
$3099.0 2023-07-10
Enamine
EN300-1532854-0.05g
3-bromo-5-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2171269-76-2
0.05g
$2829.0 2023-07-10
Enamine
EN300-1532854-10000mg
3-bromo-5-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2171269-76-2
10000mg
$14487.0 2023-09-26
Enamine
EN300-1532854-5000mg
3-bromo-5-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2171269-76-2
5000mg
$9769.0 2023-09-26
Enamine
EN300-1532854-1.0g
3-bromo-5-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2171269-76-2
1.0g
$3368.0 2023-07-10
Enamine
EN300-1532854-2.5g
3-bromo-5-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2171269-76-2
2.5g
$6602.0 2023-07-10
Enamine
EN300-1532854-500mg
3-bromo-5-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2171269-76-2
500mg
$3233.0 2023-09-26
Enamine
EN300-1532854-50mg
3-bromo-5-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2171269-76-2
50mg
$2829.0 2023-09-26
Enamine
EN300-1532854-2500mg
3-bromo-5-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2171269-76-2
2500mg
$6602.0 2023-09-26

Additional information on 3-bromo-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid

Introduction to 3-bromo-5-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic Acid (CAS No. 2171269-76-2)

3-bromo-5-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid, identified by its CAS number 2171269-76-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This molecule represents a convergence of advanced structural features, including a cyclobutane ring, an amino group modified with a fluoren-9-yl methoxycarbonyl moiety, and a benzoic acid derivative, all of which contribute to its unique chemical properties and potential biological activities.

The structural complexity of 3-bromo-5-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid makes it a promising candidate for further investigation in medicinal chemistry. The presence of the bromo substituent on the aromatic ring introduces electrophilic centers that can participate in various chemical reactions, such as cross-coupling reactions, which are widely used in the synthesis of complex molecules. Additionally, the fluoren-9-yl methoxycarbonyl group not only enhances the solubility and stability of the compound but also serves as a handle for further functionalization.

The cyclobutane ring in this molecule is particularly noteworthy, as it introduces conformational constraints that can influence the biological activity of the compound. Cyclobutane derivatives have been extensively studied for their potential applications in drug development due to their ability to modulate enzyme binding pockets and receptor interactions. In particular, the (1R,3R)-configured cyclobutane has been shown to improve metabolic stability and binding affinity in several pharmacological contexts.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The fluoren-9-yl methoxycarbonyl moiety, in particular, has been implicated in enhancing the pharmacokinetic properties of drug candidates by improving their solubility and reducing their susceptibility to metabolic degradation. This has led to increased interest in fluorene-based derivatives as pharmacophores in medicinal chemistry.

The benzoic acid moiety at the 5-position of the cyclobutane ring adds another layer of functionality to this compound. Benzoic acid derivatives are well-known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The combination of these structural elements in 3-bromo-5-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid suggests that it may exhibit multiple therapeutic effects simultaneously.

In vitro studies have begun to explore the potential applications of this compound in various therapeutic areas. Preliminary results indicate that it may possess inhibitory activity against certain enzymes and receptors that are implicated in diseases such as cancer and inflammation. The bromo substituent has been shown to enhance binding interactions with target proteins, while the cyclobutane ring contributes to steric hindrance that can improve selectivity.

The role of fluoren-9-yl methoxycarbonyl groups in modulating pharmacokinetic properties cannot be overstated. These groups have been successfully incorporated into numerous drug candidates to improve their bioavailability and reduce their clearance rates. In the case of 3-bromo-5-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid, this moiety is expected to enhance its stability in biological systems and prolong its duration of action.

One of the most exciting aspects of this compound is its potential for further derivatization. The presence of multiple functional groups provides numerous opportunities for chemical modification without compromising its core structure. This flexibility allows researchers to fine-tune its biological activity by introducing additional substituents or altering existing ones.

The synthesis of 3-bromo-5-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key functional groups within the molecule.

The benzoic acid derivative at the 5-position has been shown to interact with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions are critical for determining the compound's efficacy and selectivity. By optimizing these interactions through structural modifications, researchers can enhance its therapeutic potential.

Recent studies have also highlighted the importance of conformational flexibility in drug design. The cyclobutane ring introduces rigidity into the molecule, which can be advantageous for binding to specific target sites while minimizing off-target effects. This conformational control is essential for developing drugs with high specificity and low toxicity.

The fluoren-9-yl methoxycarbonyl group has additional benefits beyond improving solubility and stability. It can also serve as a platform for further functionalization through techniques such as click chemistry or photoredox catalysis. These methods allow researchers to introduce new functional groups or modify existing ones with precision.

In conclusion,3-bromo-5-(1R,3R)-3-{((9H-fluorenin order 2171269762) represents a promising lead compound for further investigation in pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs with multiple therapeutic effects. Continued research into its biological activity and synthetic pathways will likely uncover even more exciting possibilities for its application in medicine.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司